molecular formula C15H23N3O2 B13437100 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Cat. No.: B13437100
M. Wt: 277.36 g/mol
InChI Key: LRVUVDKPSYKNCS-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate
  • Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate
  • Benzyl 4-[2-(hydroxyethyl)ethyl]piperazine-1-carboxylate

Uniqueness

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3

InChI Key

LRVUVDKPSYKNCS-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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